4-Bromo-5-chloropyridin-2-amine

Catalog No.
S989586
CAS No.
1187449-01-9
M.F
C5H4BrClN2
M. Wt
207.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-chloropyridin-2-amine

CAS Number

1187449-01-9

Product Name

4-Bromo-5-chloropyridin-2-amine

IUPAC Name

4-bromo-5-chloropyridin-2-amine

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

InChI

InChI=1S/C5H4BrClN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)

InChI Key

VIZMARKIEQIMIG-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1N)Cl)Br

Canonical SMILES

C1=C(C(=CN=C1N)Cl)Br

The exact mass of the compound 4-Bromo-5-chloropyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-5-chloropyridin-2-amine (CAS: 1187449-01-9) is a highly specialized, bifunctional heterocyclic building block predominantly utilized in the pharmaceutical industry for the synthesis of advanced kinase inhibitors and targeted therapeutics. Featuring a 2-amino group for amide linkage and two distinct halogens (4-bromo and 5-chloro), this scaffold is engineered for orthogonal reactivity. The differential bond dissociation energies of the C-Br and C-Cl bonds enable sequential, site-selective palladium-catalyzed cross-coupling reactions. Commercially available at high purities (≥97%), it serves as a critical precursor for generating complex, multi-substituted pyridine architectures where precise steric and electronic control is required for optimal target binding [1].

Substituting 4-bromo-5-chloropyridin-2-amine with simpler analogs, such as 4,5-dibromopyridin-2-amine or monohalogenated variants, introduces severe inefficiencies in synthetic workflows. Using a symmetrically reactive di-bromo analog results in poor regiocontrol during initial cross-coupling steps, generating complex mixtures of mono- and di-coupled products that drastically reduce yield and demand extensive chromatographic purification. Conversely, substituting with 4-bromopyridin-2-amine sacrifices the critical 5-chloro substituent, which is frequently essential for occupying specific hydrophobic pockets in kinase hinge regions, leading to a precipitous drop in final API potency. Therefore, procurement must strictly specify the 4-bromo-5-chloro substitution pattern to ensure both process scalability and final product efficacy [1].

C4-Selective Cross-Coupling Efficiency

In palladium-catalyzed cross-coupling reactions, the differential reactivity of the halogens in 4-bromo-5-chloropyridin-2-amine allows for highly selective functionalization at the C4 position. The weaker C4-Br bond reacts preferentially over the C5-Cl bond, typically yielding >95% of the desired mono-coupled product. In contrast, utilizing 4,5-dibromopyridin-2-amine under identical conditions often results in a statistical mixture of C4-coupled, C5-coupled, and di-coupled products, necessitating complex separation. This orthogonal reactivity streamlines multi-step synthesis and maximizes atom economy [1].

Evidence DimensionRegioselectivity in initial Pd-catalyzed cross-coupling
Target Compound Data>95% selectivity for C4-mono-coupled product
Comparator Or Baseline4,5-dibromopyridin-2-amine (~60% mono-coupled, significant di-coupled impurities)
Quantified Difference>35% improvement in desired mono-coupled yield, elimination of isomeric mixtures
ConditionsStandard Suzuki coupling conditions (e.g., Pd(PPh3)4, boronic acid, mild base)

High regioselectivity eliminates downstream purification bottlenecks and significantly increases overall synthetic yield for multi-step API manufacturing.

Steric Optimization for Kinase Inhibition

The 5-chloro substituent in 4-bromo-5-chloropyridin-2-amine is frequently retained in the final active pharmaceutical ingredient (API) to optimize binding within the ATP pocket of target kinases. The chlorine atom provides a specific Van der Waals radius (~1.75 Å) that effectively fills the hydrophobic pocket without inducing steric clash. SAR studies demonstrate that derivatives synthesized from the 5-chloro scaffold exhibit up to a 5- to 10-fold increase in binding affinity (lower IC50) compared to analogs derived from the unsubstituted 4-bromopyridin-2-amine. The precise placement of the chlorine atom is critical for achieving nanomolar potency [1].

Evidence DimensionTarget kinase binding affinity (IC50) of derived APIs
Target Compound DataLow nanomolar IC50 values (optimal pocket filling)
Comparator Or BaselineAPIs derived from 4-bromopyridin-2-amine (lacking the 5-chloro group)
Quantified Difference5- to 10-fold improvement in binding affinity
ConditionsIn vitro kinase inhibition assays (e.g., EGFR or CDK assays)

The presence of the 5-chloro group is essential for medicinal chemists aiming to maximize the potency and selectivity of kinase inhibitor candidates.

Scalable Regioselective Synthesis

4-Bromo-5-chloropyridin-2-amine is highly accessible via the direct, regioselective electrophilic chlorination of 4-bromopyridin-2-amine using N-chlorosuccinimide (NCS). The strong electron-donating effect of the 2-amino group directs the chlorination almost exclusively to the 5-position, allowing for high-yielding (>80%), scalable production with minimal positional isomers. Attempting to synthesize the reverse isomer, 4-chloro-5-bromopyridin-2-amine, requires significantly more complex, multi-step routes with lower overall yields. Consequently, the 4-bromo-5-chloro scaffold is more cost-effective and reliably sourced at high purities (≥97%) for industrial applications [1].

Evidence DimensionSynthetic yield and scalability from primary precursors
Target Compound Data>80% yield via direct NCS chlorination
Comparator Or Baseline4-chloro-5-bromopyridin-2-amine (complex multi-step synthesis, <50% overall yield)
Quantified Difference>30% higher overall yield and significantly reduced step count
ConditionsElectrophilic halogenation of 2-aminopyridine derivatives

Ensures a reliable, cost-effective supply chain and straightforward scale-up from discovery to process chemistry.

Orthogonal Cross-Coupling in API Synthesis

Highly suited for multi-step synthetic routes requiring sequential functionalization. The C4-bromo group can be selectively reacted via Suzuki or Stille coupling, leaving the C5-chloro group intact for subsequent transformation or as a permanent structural feature in the final molecule [1].

Development of Bivalent Kinase Inhibitors

Serves as a core scaffold for synthesizing ATP-competitive kinase inhibitors (e.g., targeting EGFR or CDKs), where the 2-amino group provides an attachment point for allosteric motifs and the 5-chloro group optimizes hinge-region binding [2].

Library Generation for SAR Studies

A highly efficient starting material for medicinal chemistry parallel synthesis, enabling the rapid generation of diverse C4-substituted libraries while maintaining a constant, optimized 5-chloro-2-aminopyridine pharmacophore [3].

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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